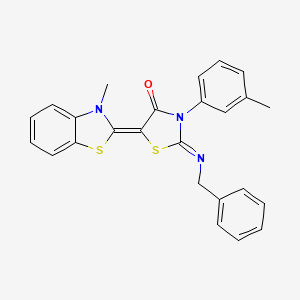
(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” typically involves the condensation of appropriate benzylamine and benzothiazole derivatives with a thiazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, thiazolidinones have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” would require further investigation.
Medicine
In medicine, compounds with similar structures have shown promise in treating various diseases, including diabetes, inflammation, and infections. The therapeutic potential of this compound could be explored through preclinical and clinical studies.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals. Their versatility makes them valuable in various applications.
Mechanism of Action
The mechanism of action of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be needed to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinones and benzothiazole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
The uniqueness of “(2Z,5Z)-2-(benzylimino)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one” lies in its specific combination of functional groups and structural features, which may confer distinct properties and activities compared to other related compounds.
Properties
Molecular Formula |
C25H21N3OS2 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
(5Z)-2-benzylimino-5-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(3-methylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21N3OS2/c1-17-9-8-12-19(15-17)28-23(29)22(24-27(2)20-13-6-7-14-21(20)30-24)31-25(28)26-16-18-10-4-3-5-11-18/h3-15H,16H2,1-2H3/b24-22-,26-25? |
InChI Key |
MICJGFDZXCOTBN-VUQCETKJSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/3\N(C4=CC=CC=C4S3)C)/SC2=NCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=C3N(C4=CC=CC=C4S3)C)SC2=NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


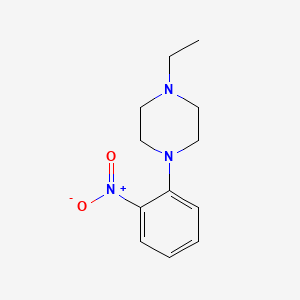


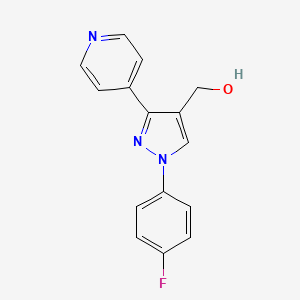
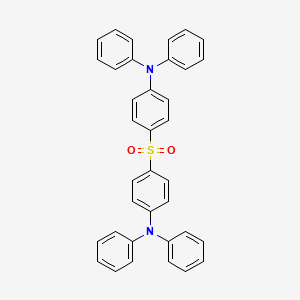
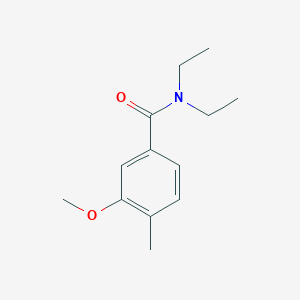
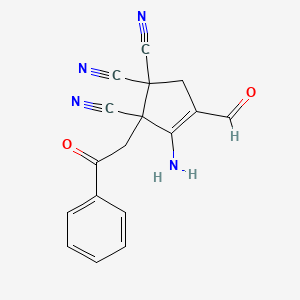
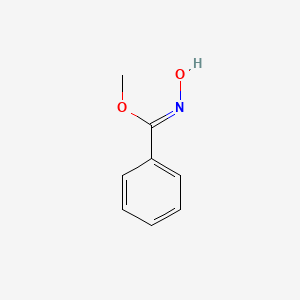
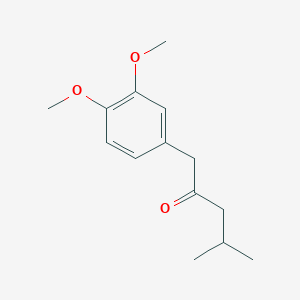
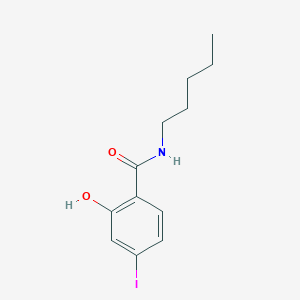
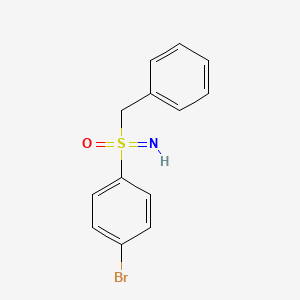
![2-(4-Methoxyphenyl)-3-(2-methylpropyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14137601.png)
![(4-Benzylpiperazin-1-yl)[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]methanone](/img/structure/B14137604.png)

